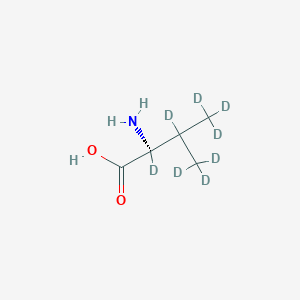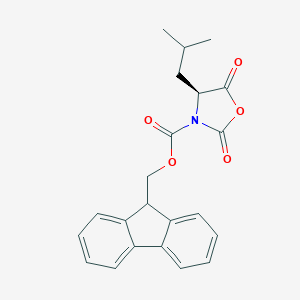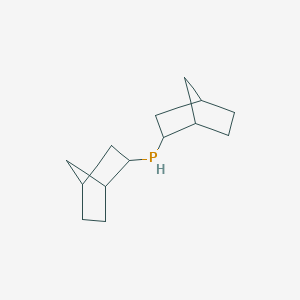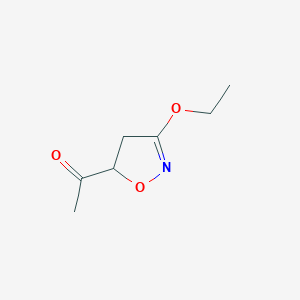
L-Valine-d8
Vue d'ensemble
Description
L-Valine is an essential amino acid with the chemical formula (CH₃)₂CHCH(NH₂)COOH, which plays a crucial role in various biological processes. It is one of the branched-chain amino acids (BCAAs) that are important in maintaining muscle tissue and supporting muscle metabolism . The studies provided explore various aspects of L-Valine, including its behavior in gas phase, solution, and crystalline form, as well as its role in the biosynthesis of penicillin.
Synthesis Analysis
The synthesis of L-Valine and its derivatives is a topic of interest due to its biological significance. One study describes the synthesis of poly-L-valine in a block copolymer form, which was achieved using resin support and N-carboxyanhydrides to avoid contamination by unreacted monomers . Another study involves the synthesis of L-Valine crystals using the reduction of solubility method in silica gel under suitable pH conditions . Additionally, L-Valine is a constituent in the formation of delta-(L-alpha-aminoadipyl)-L-cysteinyl-D-valine, the first free intermediate in penicillin biosynthesis, catalyzed by a multifunctional peptide synthetase .
Molecular Structure Analysis
The molecular structure of L-Valine has been characterized using various techniques. Single crystal X-ray diffraction was used to determine the lattice parameters of L-Valine crystals, revealing their monoclinic space group and dimensions . Furthermore, the molecular aggregation and crystal packing of L-Valine in complexes with other amino acids have been studied, showing distinct hydrophilic and hydrophobic layers and pseudo-inversion or pseudo-glide plane relationships between the D- and L-amino acids .
Chemical Reactions Analysis
L-Valine undergoes various chemical reactions, including dissociative electron attachment (DEA) in the gas phase, which has been studied using mass spectrometric detection and ab initio calculations . The study reveals the formation of several fragment ions and the role of rearrangements in the DEA process. The conformational behavior of L-Valine in aqueous solutions under different pH conditions has also been analyzed using vibrational spectroscopies and quantum chemical calculations, providing insights into the interactions between L-Valine and water molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of L-Valine have been explored through various analytical techniques. Fourier transform infrared spectroscopy (FTIR), thermogravimetric analysis (TGA), and scanning electron microscopy (SEM) have been employed to study the grown L-Valine crystals, providing information on their stability and morphology . The conformational preferences of L-Valine in solution have been investigated using optical rotatory dispersion and circular dichroism, revealing the presence of alpha-helical and beta-structures in polymers containing L-Valine .
Applications De Recherche Scientifique
Metabolic Engineering and Microbial Production
Strain Development for L-Valine Production : Corynebacterium glutamicum and Escherichia coli have been engineered to enhance L-valine production. This advancement is crucial for its application in food and pharmaceutical industries, as well as in animal feed additives (Sheremetieva et al., 2022); (Hao et al., 2022).
Improving L-Valine Yield : Strategies like genome shuffling, high-throughput screening, and specific gene modifications have been employed to increase L-valine yield in bacterial strains (Huang et al., 2018).
Pharmaceutical and Biotechnological Applications
Use in Antibiotic Production : L-Valine serves as a precursor in the biosynthesis of actinomycin D, an antibiotic, indicating its importance in pharmaceutical manufacturing (Walker et al., 1972).
Cell Culture and Biomedical Research : L-Valine, particularly its D-enantiomer, has been used to inhibit fibroblast growth in cell cultures, allowing the selective proliferation of other cell types. This application is crucial in tissue engineering and cellular studies (Gilbert & Migeon, 1975).
Nutritional and Health Implications
Impact on Animal Health and Nutrition : Studies have shown that L-valine supplementation in animal diets can influence various health aspects such as immune function, antioxidant enzyme activity, and overall growth (Azzam et al., 2015).
Neurological Effects : Research indicates that high concentrations of L-valine can affect neuronal function and oxidative stress levels, suggesting implications for neurological health and diseases (Caioli et al., 2016).
Future Prospects and Research
Advancements in Biosynthesis and Regulation : Ongoing research is focused on understanding the intricate biosynthetic pathways and regulatory mechanisms of L-valine to further enhance its production and applications (Zhang Wei-guo, 2010).
Emerging Technologies : Emerging technologies in strain and bioprocess engineering show potential in advancing the production and application of L-valine (Gao et al., 2021).
Safety And Hazards
L-Valine-d8 may cause respiratory tract irritation, may be harmful if absorbed through skin, may cause skin irritation, contact may cause eye irritation, and may be harmful if swallowed . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .
Orientations Futures
Propriétés
IUPAC Name |
(2S)-2-amino-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1/i1D3,2D3,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSNJWFQEVHDMF-AYWPRJOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@](C(=O)O)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00479090 | |
| Record name | L-Valine-d8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00479090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Valine-d8 | |
CAS RN |
35045-72-8 | |
| Record name | L-Valine-d8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00479090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(3-Chloro-4-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B136888.png)











